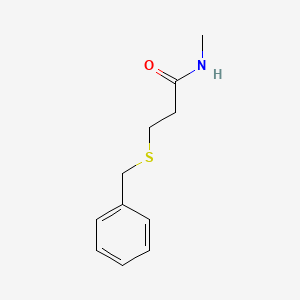

3-benzylsulfanyl-N-methylpropanamide

Description

Properties

IUPAC Name |

3-benzylsulfanyl-N-methylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NOS/c1-12-11(13)7-8-14-9-10-5-3-2-4-6-10/h2-6H,7-9H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLMFGPYVFRJTHP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)CCSCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzylsulfanyl-N-methylpropanamide typically involves the reaction of benzyl mercaptan with N-methylpropanamide under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the benzyl mercaptan, followed by nucleophilic substitution with N-methylpropanamide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-benzylsulfanyl-N-methylpropanamide can undergo various chemical reactions, including:

Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The amide group can be reduced to form amines.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

Reduction: Lithium aluminum hydride or sodium borohydride can be employed.

Substitution: Alkyl halides or acyl chlorides are typical reagents for substitution reactions.

Major Products Formed

Oxidation: Benzylsulfinyl-N-methylpropanamide or benzylsulfonyl-N-methylpropanamide.

Reduction: N-methylpropylamine.

Substitution: Various benzyl-substituted derivatives depending on the substituent introduced.

Scientific Research Applications

3-benzylsulfanyl-N-methylpropanamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique structural features.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-benzylsulfanyl-N-methylpropanamide involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially altering their function. Additionally, the amide group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Sulfanyl-Substituted Propanamides

3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-phenylpropanamides

These analogs (Scheme 1, ) replace the benzyl group with oxadiazole-thiazole hybrids. Such modifications are designed to improve antimicrobial activity, though their synthesis requires multi-step protocols (e.g., hydrazine reflux, CS₂/KOH coupling) compared to the simpler preparation of 3-benzylsulfanyl-N-methylpropanamide .

3-[(4-Fluorophenyl)sulfanyl]-2-hydroxy-2-methylpropanamide

A related impurity in bicalutamide synthesis (), this compound features a fluorophenylsulfanyl group and a hydroxylated methyl branch.

Table 1: Key Properties of Sulfanyl-Substituted Propanamides

Sulfonyl-Substituted Analogs

3-[Benzyl(methylsulfonyl)amino]propanoic Acid

This analog () replaces the sulfanyl group with a sulfonyl moiety, increasing electron-withdrawing character and acidity. The sulfonyl group enhances stability against oxidation but reduces nucleophilicity, limiting reactivity in coupling reactions. Such compounds are often used in peptide mimetics or enzyme inhibitors .

3-(Benzenesulfonyl)-N-[2-(benzenesulfonyl)ethyl]propanamide

With dual benzenesulfonyl groups (), this compound exhibits high polarity and low solubility in non-polar solvents. The benzenesulfonyl substituents may confer resistance to metabolic degradation, making it suitable for prolonged-action formulations .

Table 2: Sulfanyl vs. Sulfonyl Propanamides

| Property | This compound | Sulfonyl Analogs |

|---|---|---|

| Electron Effect | Mildly electron-donating (sulfanyl) | Strongly electron-withdrawing (sulfonyl) |

| Stability | Moderate oxidation sensitivity | High oxidative stability |

| Solubility | Moderate (lipophilic benzyl) | Low (polar sulfonyl) |

| Synthetic Accessibility | Straightforward | Requires sulfonylation |

Trifluoromethyl and Aryl-Substituted Derivatives

2-Hydroxy-2-methyl-3-([3-(trifluoromethyl)benzyl]sulfonyl)-N-[4-(trifluoromethyl)phenyl]propanamide

This compound () incorporates trifluoromethyl groups on both the benzyl and phenyl rings. The CF₃ groups enhance lipophilicity and metabolic resistance, while the sulfonyl group stabilizes the molecule. Such derivatives are explored in oncology for targeting hydrophobic binding pockets .

3-(4-(Methylsulfonyl)phenyl)-N-(3-(pyridin-2-yloxy)benzyl)propanamide

These features are advantageous in kinase inhibitors, where both hydrogen bonding and π-π interactions are critical .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.